METHYL 2-[({2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 2-[({2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its quinoline and benzothiophene moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. Key steps may include the formation of the quinoline and benzothiophene rings, followed by their coupling through appropriate functional groups. Reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
METHYL 2-[({2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of METHYL 2-[({2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- **2,7,7-TRIMETHYL-4-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- **2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-N-(2-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Uniqueness
METHYL 2-[({2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of quinoline and benzothiophene structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[2,7,7-trimethyl-4-(4-methylsulfanylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O4S2/c1-16-23(27(34)32-28-25(29(35)36-4)19-8-6-7-9-22(19)38-28)24(17-10-12-18(37-5)13-11-17)26-20(31-16)14-30(2,3)15-21(26)33/h10-13,24,31H,6-9,14-15H2,1-5H3,(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWICVJLUXXQCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)SC)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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